molecular formula C15H16N2O4S B1266465 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide CAS No. 20241-68-3

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide

Cat. No.: B1266465
CAS No.: 20241-68-3
M. Wt: 320.4 g/mol
InChI Key: ZXRPDBDIBLUWFT-UHFFFAOYSA-N
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Description

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide is a chemical compound with the molecular formula C15H16N2O4S and a molecular weight of 320.36 g/mol . This compound is characterized by the presence of an amino group, a benzamide group, and a sulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to certain enzymes, leading to their inhibition or activation. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the dosage-dependent responses is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. By influencing these pathways, this compound can alter the overall metabolic state of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for elucidating the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzoic acid and 3-(2-hydroxyethyl)sulfonylphenylamine.

    Condensation Reaction: The 4-aminobenzoic acid is reacted with 3-(2-hydroxyethyl)sulfonylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzoic acid
  • 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)aniline
  • 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzylamine

Uniqueness

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a sulfonyl group allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-amino-N-[3-(2-hydroxyethylsulfonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c16-12-6-4-11(5-7-12)15(19)17-13-2-1-3-14(10-13)22(20,21)9-8-18/h1-7,10,18H,8-9,16H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRPDBDIBLUWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066575
Record name Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-
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Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20241-68-3
Record name 4-Amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]benzamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-
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Record name Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-
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Record name 4-amino-N-[3-[(2-hydroxyethyl)sulphonyl]phenyl]benzamide
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Record name 4-AMINO-N-(3-(2-HYDROXYETHYL)SULFONYLPHENYL)BENZAMIDE
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